

(3-Nitrophenyl)urea CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Nitrophenyl)urea

Cat. No.: B3023386

[Get Quote](#)

An In-Depth Technical Guide to **(3-Nitrophenyl)urea** for Advanced Research

Introduction

(3-Nitrophenyl)urea is a distinct organic compound characterized by a urea functional group substituted with a 3-nitrophenyl ring. While not a final drug product itself, it serves as a crucial building block and intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structural features—specifically the hydrogen-bond donating and accepting capabilities of the urea moiety combined with the electronic properties of the nitrophenyl group—make it a valuable synthon in medicinal chemistry. This guide provides a comprehensive overview of its identifiers, properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development.

Core Identifiers and Physicochemical Properties

Precise identification is paramount in research and development. **(3-Nitrophenyl)urea** is cataloged across multiple chemical databases, ensuring accurate tracking and sourcing.

Table 1: Key Identifiers for **(3-Nitrophenyl)urea**

Identifier	Value	Source
CAS Number	13142-61-5	Sigma-Aldrich[1]
Molecular Formula	C ₇ H ₇ N ₃ O ₃	Santa Cruz Biotechnology[2]
Molecular Weight	181.15 g/mol	Santa Cruz Biotechnology[2]
IUPAC Name	(3-nitrophenyl)urea	PubChem[3]
PubChem CID	3400496	PubChem[3]
MDL Number	MFCD00025422	Sigma-Aldrich[1]

The physical and chemical properties of a compound dictate its behavior in experimental settings, influencing solubility, stability, and reactivity. While extensive experimental data for **(3-Nitrophenyl)urea** is not broadly published, its properties can be inferred from related structures and computational predictions.

Table 2: Predicted Physicochemical Properties

Property	Value	Notes
XlogP	0.9	A measure of lipophilicity, suggesting moderate solubility in organic solvents.[3]
Hydrogen Bond Donors	2	The two N-H groups of the urea moiety.
Hydrogen Bond Acceptors	4	The carbonyl oxygen and the two oxygen atoms of the nitro group.
Solubility	Low in water; soluble in polar aprotic solvents like DMSO and DMF.	Typical for aryl ureas, the hydrophobic phenyl ring limits water solubility.[4]
Appearance	Expected to be a crystalline solid, likely pale yellow.	Based on the appearance of similar nitrophenyl urea compounds.[4]

Synthesis Protocol and Mechanistic Rationale

The synthesis of unsymmetrical ureas like **(3-Nitrophenyl)urea** is a fundamental transformation in organic chemistry. The most common and reliable method involves the reaction of an amine with an isocyanate. In this case, 3-nitroaniline serves as the amine precursor.

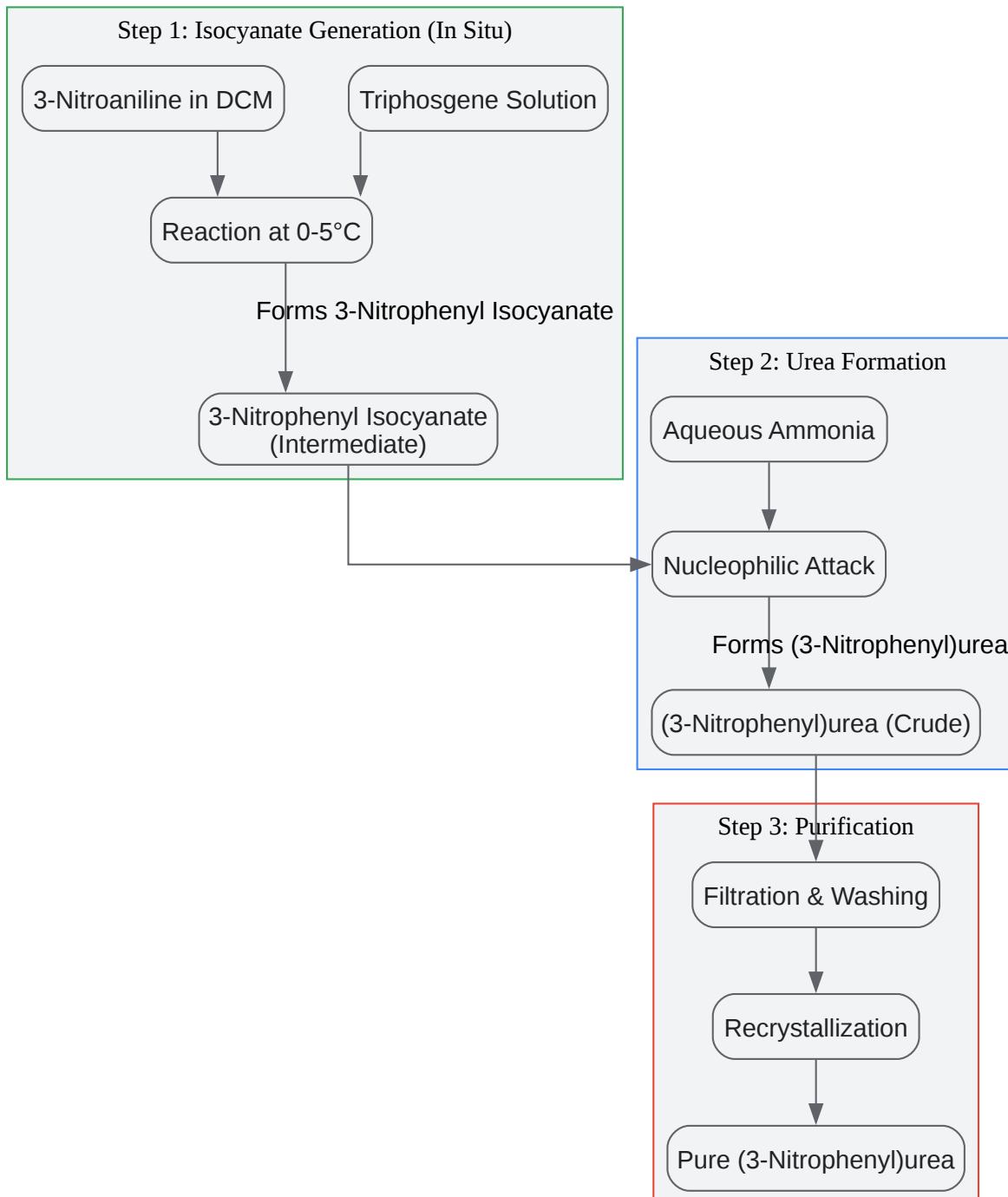
Experimental Protocol: Synthesis from 3-Nitroaniline

This protocol describes a robust method for synthesizing **(3-Nitrophenyl)urea** via an *in situ* generated isocyanate intermediate from 3-nitroaniline. This approach avoids the direct handling of potentially hazardous isocyanates.

Step 1: Generation of 3-Nitrophenyl Isocyanate (*In Situ*)

- In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve 3-nitroaniline (10 mmol) in a suitable anhydrous solvent like dichloromethane (DCM, 100 ml).
- Cool the solution in an ice bath to 0-5°C.
- Slowly add a solution of a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate) (4 mmol), in DCM (20 ml) dropwise to the stirred solution.
 - Causality: Triphosgene is a safer, solid alternative to gaseous phosgene. In the presence of a base (often added in the next step or via the amine itself), it generates the highly reactive isocyanate intermediate. The low temperature controls the exothermic reaction and minimizes side products.

Step 2: Urea Formation


- After the addition is complete, allow the mixture to stir for 2 hours at 0-5°C to ensure complete formation of the isocyanate.
- In a separate flask, prepare a solution of aqueous ammonia (excess, e.g., 20 mmol in water).
- Slowly add the ammonia solution to the reaction mixture. A precipitate of **(3-Nitrophenyl)urea** should form.

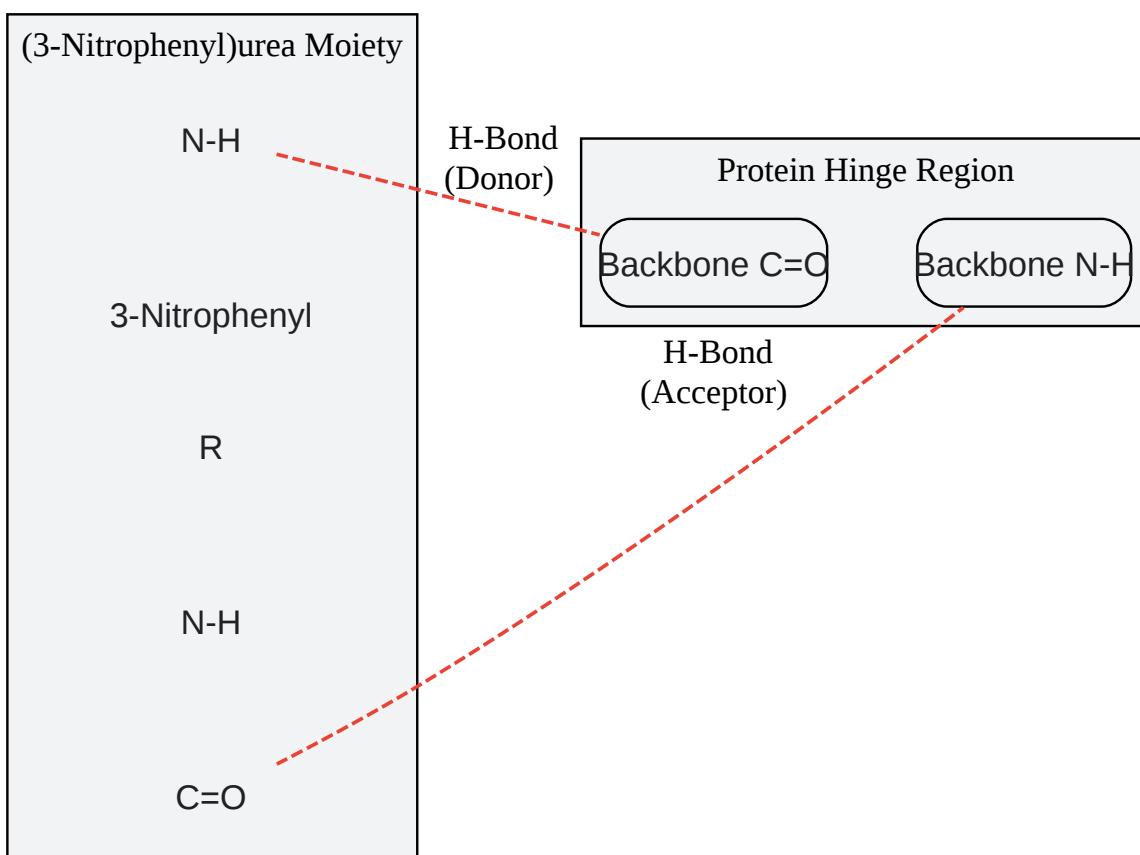
- Causality: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms a carbamate-like intermediate which rapidly rearranges to the stable urea product.

Step 3: Isolation and Purification

- After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
- Add acetone (100 ml) and water (300 ml) to the residue to precipitate the product and dissolve byproducts.^[5]
- Collect the solid product by vacuum filtration and wash thoroughly with water.
- Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **(3-Nitrophenyl)urea**.

Role in Drug Discovery and Medicinal Chemistry

The true value of **(3-Nitrophenyl)urea** lies in its application as a scaffold in drug design. The urea moiety is a privileged structural motif in medicinal chemistry due to its unique hydrogen bonding properties.

The Urea Moiety as a Hinge-Binding Motif

The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This dual nature allows the urea linker to form strong and specific bidentate (two-point) hydrogen bonds with the backbone of protein targets, particularly in the "hinge region" of kinases.^[6] This interaction is a cornerstone of many kinase inhibitors.

[Click to download full resolution via product page](#)

Caption: Bidentate hydrogen bonding of the urea scaffold.

Precursor to Bioactive Molecules

Aryl urea derivatives have demonstrated a wide spectrum of biological activities. While **(3-Nitrophenyl)urea** itself is primarily an intermediate, its structural class is associated with:

- Anticancer Activity: Many kinase inhibitors, such as Sorafenib, feature a diaryl urea structure. [\[5\]](#) **(3-Nitrophenyl)urea** can serve as a starting point for synthesizing analogs of these drugs.
- Antidepressant Activity: Studies have shown that certain N-nitrophenyl-N'-aryl urea derivatives exhibit significant antidepressant effects in preclinical models.[\[7\]](#)
- Antibacterial Agents: Metal complexes of substituted nitrophenyl ureas have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[\[8\]](#)

The nitro group on the phenyl ring is particularly useful as it can be readily reduced to an amine. This amine can then be further functionalized, allowing for the creation of large libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety, Handling, and Storage

Proper handling of **(3-Nitrophenyl)urea** is essential to ensure laboratory safety. While a specific, comprehensive safety datasheet for this exact compound is not widely available, guidelines can be established based on data for urea and related nitroaromatic compounds.

Table 3: Safety and Handling Protocols

Aspect	Guideline	Rationale
Personal Protective Equipment (PPE)	Wear nitrile gloves, safety goggles with side shields, and a lab coat.	To prevent skin and eye contact, which may cause irritation. [9]
Handling	Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.	Inhalation of dust may cause irritation to the respiratory tract. Nitroaromatic compounds can have toxic effects.
Storage	Store in a tightly sealed container in a cool, dry, well-ventilated place away from heat and strong oxidizing agents.	The compound is likely a hygroscopic solid and can decompose at high temperatures. [9] [10]
Spill Management	For small spills, sweep up the solid material carefully, avoiding dust creation, and place it in a sealed container for disposal.	To prevent contamination and exposure.
Disposal	Dispose of waste in accordance with local, state, and federal regulations for chemical waste.	Prevents environmental pollution. [9]

Toxicological Profile:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled is a common classification for related compounds.
- Irritation: May cause skin, eye, and respiratory irritation.
- Sensitization: Some related nitrophenyl compounds have been shown to have skin sensitization potential.

Conclusion

(3-Nitrophenyl)urea is a fundamentally important molecule for chemical synthesis and drug discovery. Its straightforward preparation, combined with the versatile reactivity of its functional groups—the hydrogen-bonding urea core and the modifiable nitro group—cements its role as a valuable intermediate. For researchers in medicinal chemistry, understanding the properties and handling of this compound is a key step in the rational design and synthesis of novel therapeutics, particularly in the development of kinase inhibitors and other targeted agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-NITROPHENYL)UREA AldrichCPR | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. scbt.com [[scbt.com](https://www.scbt.com)]
- 3. PubChemLite - (3-nitrophenyl)urea (C7H7N3O3) [[pubchemlite.lcsb.uni.lu](https://pubchem.ncbi.nlm.nih.gov)]
- 4. solubilityofthings.com [[solubilityofthings.com](https://www.solubilityofthings.com)]
- 5. 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5314711/)]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5314711/)]
- 7. hilarispublisher.com [[hilarispublisher.com](https://www.hilarispublisher.com)]
- 8. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/2733386/)]
- 9. Best Practices for Storing Urea Fertilizers | Green Gubre Group [[greengubregroup.com](https://www.greengubregroup.com)]
- 10. huaxinfertilisermachinery.com [[huaxinfertilisermachinery.com](https://www.huaxinfertilisermachinery.com)]
- To cite this document: BenchChem. [(3-Nitrophenyl)urea CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3023386#3-nitrophenyl-urea-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com